Pyridazine-3-carboximidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6N4 |
|---|---|
Molecular Weight |
122.13 g/mol |
IUPAC Name |
pyridazine-3-carboximidamide |
InChI |
InChI=1S/C5H6N4/c6-5(7)4-2-1-3-8-9-4/h1-3H,(H3,6,7) |
InChI Key |
PWKZHQYIDNUABK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C(=N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Pyridazine 3 Carboximidamide
Strategic Synthetic Approaches to Pyridazine-3-carboximidamide and its Core Structure
The construction of the this compound framework can be achieved through a variety of synthetic strategies. These approaches can be broadly categorized by the method of ring formation, subsequent functionalization, and the introduction of the critical carboximidamide moiety.
Multi-component Reactions for Pyridazine (B1198779) Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex heterocyclic structures from simple starting materials in a single step. acsgcipr.orgbeilstein-journals.org For the synthesis of the pyridazine core, MCRs that involve the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) are particularly relevant. mdpi.com These reactions can be designed to proceed in a linear sequence or, more commonly, as "one-pot" processes where the precursors to cyclization are generated in situ. acsgcipr.org
Recent advancements have explored the use of novel starting materials and reaction conditions to enhance the scope and efficiency of these MCRs. For instance, the reaction of 2-oxo-2-arylhydrazonals with aromatic aldehydes and malononitrile (B47326) in the presence of a base has been shown to produce highly substituted pyridazine derivatives. mdpi.com The use of pressure tubes, or "Q-Tubes," can accelerate these reactions, offering a safer and more scalable alternative to microwave technology for reactions with a negative activation volume. mdpi.com
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 2-oxo-2-arylhydrazonals, Aromatic aldehydes, Malononitrile | Piperidine, Dioxane, 150 °C, 20 psi (Q-Tube) | Pyridazino[5,4,3-de] nih.govbenthamdirect.comnaphthyridine derivatives | mdpi.com |
| Hydrazine, 4,6-diketone/4,6-ketoacid | Base (e.g., KOH-alumina), Microwave | 3,4,6-trisubstituted pyridazines | georgiasouthern.edu |
| Meldrum's acid, 2-(nitromethylene)imidazolidine, Aldehydes | NaBr, Propanol, Electrolysis | Tetrahydroimidazo[1,2-a]pyridine-5(1H)-one derivatives | bohrium.com |
Functionalization and Derivatization Strategies at the Pyridazine Moiety
Once the pyridazine ring is formed, its functionalization is key to accessing a diverse range of derivatives. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic substitution, while modern cross-coupling reactions have opened up avenues for carbon-carbon and carbon-heteroatom bond formation. mdpi.comrsc.org
Selective and stepwise functionalization can be achieved by leveraging the differential reactivity of various positions on the pyridazine ring. For example, thio-substituted pyridazines can serve as versatile building blocks, allowing for regioselective magnesiation followed by quenching with various electrophiles. uni-muenchen.deresearchgate.net This strategy enables the introduction of substituents at specific positions, leading to fully functionalized pyridazine cores. uni-muenchen.deresearchgate.net
Key functionalization reactions include:
Nucleophilic Aromatic Substitution: Halogenated pyridazines readily undergo substitution with various nucleophiles.
Ortho-metallation: Directed metallation allows for functionalization adjacent to existing substituent groups. mdpi.com
Cross-Coupling Reactions: Palladium- and nickel-catalyzed reactions, such as Suzuki-Miyaura, Negishi, and Sonogashira couplings, are powerful tools for introducing aryl, alkyl, and alkynyl groups. mdpi.comnih.govthieme-connect.comresearchgate.net
Introduction and Modification of the Carboximidamide Group
The introduction of the carboximidamide group is a critical step in the synthesis of the target compound. This functionality is typically installed from a precursor nitrile or amide group at the 3-position of the pyridazine ring.
One common method involves the conversion of a 3-cyanopyridazine to the corresponding carboximidamide. This can be achieved through reaction with ammonia (B1221849) or an amine under either acidic or basic conditions. An alternative route proceeds via the formation of an amidoxime (B1450833) by reacting the nitrile with hydroxylamine (B1172632), followed by reduction or rearrangement.
Another approach starts with a pyridazine-3-carboxamide (B1582110), which can be synthesized from the corresponding carboxylic acid or ester. The carboxamide can then be converted to the carboximidamide. For example, a described synthesis of a pyrazolo[3,4-b]pyridine-3-carboximidamide involves the treatment of the corresponding carboxamide with a dehydrating agent followed by reaction with an amine source. tdcommons.org
Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and efficient catalytic methods. These principles are being increasingly applied to the synthesis of pyridazine derivatives.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable for the functionalization of the pyridazine scaffold. nih.govdntb.gov.ua Palladium and nickel catalysts are particularly effective for a wide range of transformations. nih.govthieme-connect.com
The Suzuki-Miyaura reaction, for instance, has been successfully employed to functionalize the pyridazine ring with various (hetero)aryl moieties. mdpi.com This reaction typically involves a palladium catalyst and a suitable base to couple a boronic acid or ester with a halo-pyridazine. mdpi.com Similarly, Negishi coupling, which utilizes organozinc reagents, has proven effective for creating C-C bonds at various positions on the pyridazine ring. uni-muenchen.deresearchgate.netnih.gov These reactions often exhibit high functional group tolerance and can be performed under mild conditions. thieme-connect.comresearchgate.net
| Coupling Reaction | Catalyst System (Example) | Reactants | Product | Reference |
| Suzuki-Miyaura | Pd catalyst | Halo-pyridazine, (Hetero)aryl boronic acid | (Hetero)aryl-substituted pyridazine | mdpi.com |
| Negishi | Pd(OAc)2 / SPhos | Thio-substituted pyridazine, Organozinc reagent | Alkyl/Aryl-substituted pyridazine | uni-muenchen.deresearchgate.netnih.gov |
| Sonogashira | Pd/Cu catalyst | Halo-pyridazine, Terminal alkyne | Alkynyl-substituted pyridazine | acs.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbenthamdirect.comingentaconnect.com The use of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like pyridazines. nih.govgeorgiasouthern.edu
Microwave heating has been successfully applied to various steps in pyridazine synthesis, including multi-component reactions for ring formation and subsequent functionalization steps. georgiasouthern.edumdpi.com For example, the synthesis of 3,4,6-trisubstituted pyridazine derivatives has been achieved using microwave energy in a solvent-free method, which not only shortens reaction times but also aligns with the principles of green chemistry. georgiasouthern.edu In some cases, microwave-assisted synthesis can also lead to improved regioselectivity. ingentaconnect.com
Solvent-Free and Environmentally Conscious Methodologies
The principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of hazardous solvents and reagents. In the context of this compound synthesis, these methodologies primarily focus on the formation of the amidine group from its nitrile precursor, 3-cyanopyridazine, under environmentally benign conditions.
Several solvent-free approaches for amidine synthesis have been reported, which are applicable to heteroaromatic nitriles. One notable method involves the addition of amines to nitriles catalyzed by ytterbium amides at 100°C under solvent-free conditions, affording monosubstituted N-arylamidinates in good yields. organic-chemistry.org Another approach utilizes molecular iodine as a catalyst for the amidation of alcohols with nitriles without a solvent. nih.gov Furthermore, solvent-free condensation reactions, for instance, using triethyl orthoformate, have been developed for the synthesis of fused pyrimidines, a strategy that can be adapted for related heterocyclic systems. semanticscholar.org The reaction of heteroaromatic thioamides with sulfonyl azides has also been successfully carried out under solvent-free conditions to produce N-sulfonyl amidines. beilstein-journals.orgnih.gov
The use of greener solvents and catalysts is another cornerstone of environmentally conscious synthesis. Copper-catalyzed protocols for the nucleophilic addition of amines to nitriles have been developed, utilizing catalysts like copper(I) chloride in solvents such as 2,2,2-trifluoroethanol (B45653) (TFE), which is considered a more environmentally friendly option than many traditional organic solvents. sciforum.netmdpi.com Sonochemistry, the application of ultrasound to chemical reactions, also presents a green alternative, with reports on the sonochemical synthesis of dihydropyrazole-1-carboximidamides. google.com.hk
Below is a table summarizing various environmentally conscious methods for the synthesis of amidines, which are analogous to the synthesis of this compound.
Table 1: Environmentally Conscious Syntheses of Amidine Derivatives
| Method | Catalyst/Reagent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Solvent-Free Addition | Ytterbium amides | 100°C, solvent-free | Good yields for N-arylamidinates. | organic-chemistry.org |
| Solvent-Free Amidation | Molecular Iodine | 90°C, solvent-free | Amidation of alcohols with nitriles. | nih.gov |
| Solvent-Free Reaction | None (thermal) | 88°C, solvent-free | Synthesis of N-sulfonyl amidines from thioamides and sulfonyl azides. | beilstein-journals.orgnih.gov |
| Copper Catalysis | CuCl/Cs₂CO₃/2,2'-bipyridine | 100°C, TFE solvent, O₂ atmosphere | Sustainable protocol for N-substituted amidines. | sciforum.netmdpi.com |
| Sonochemistry | Ultrasonic irradiation | Aqueous medium | Environmentally friendly synthesis of carboximidamides. | google.com.hk |
Regioselective and Stereoselective Synthesis of this compound Derivatives
Regio- and stereoselectivity are crucial in the synthesis of complex molecules for ensuring the correct spatial arrangement of functional groups. For this compound derivatives, these aspects come into play during the formation of the pyridazine ring and the subsequent introduction or modification of substituents.
Regioselectivity: The synthesis of the pyridazine ring itself can be highly regioselective. For instance, the inverse-electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and alkynyl sulfides selectively produces trisubstituted pyridazines. researchgate.net Similarly, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines yields 6-aryl-pyridazin-3-amines with high regioselectivity under neutral conditions. organic-chemistry.org The functionalization of a pre-existing pyridazine ring, such as the conversion of 3-cyanopyridazine to this compound, is inherently regioselective, targeting the cyano group at the 3-position. Further substitution on the pyridazine ring would depend on the directing effects of the existing carboximidamide group and any other substituents present. For example, in the synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides, the reaction occurs regioselectively at the thioamide group. beilstein-journals.orgnih.govresearchgate.net
Stereoselectivity: The synthesis of chiral this compound derivatives, where a stereocenter exists on a substituent or as part of a fused ring system, requires stereoselective methods. While specific examples for this compound are not abundant in the literature, general strategies for stereoselective synthesis of related heterocycles are well-documented. Organocatalytic domino reactions have been employed for the stereoselective synthesis of chiral dihydropyrano[2,3-c]pyrazoles. metu.edu.tr The conjugate addition of lithium amides to chiral α,β-unsaturated esters derived from monoterpenes has been shown to proceed with excellent stereoselectivity, providing a route to chiral β-amino acids that could be incorporated into pyridazine structures. beilstein-journals.org Such strategies could potentially be adapted to introduce chirality into derivatives of this compound.
The table below highlights examples of regio- and stereoselective syntheses relevant to pyridazine and amidine chemistry.
Table 2: Regio- and Stereoselective Synthetic Approaches
| Reaction Type | Substrates | Selectivity | Key Outcome | Reference |
|---|---|---|---|---|
| Aza-Diels-Alder | 1,2,3-Triazines and 1-Propynylamines | Regioselective | Direct access to 6-aryl-pyridazin-3-amines. | organic-chemistry.org |
| Inverse-Electron-Demand Diels-Alder | Tetrazines and Alkynyl Sulfides | Regioselective | Selective synthesis of trisubstituted pyridazines. | researchgate.net |
| Domino Reaction | Various starting materials for dihydropyrano[2,3-c]pyrazoles | Stereoselective | Synthesis of chiral, enantiomerically enriched products. | metu.edu.tr |
| Conjugate Addition | Chiral α,β-Unsaturated Esters and Lithium Amides | Stereoselective | Excellent stereoselectivity in the formation of chiral β-amino esters. | beilstein-journals.org |
Reaction Mechanisms and Kinetic Investigations of this compound Formation
The most common route to this compound is the conversion of 3-cyanopyridazine. The mechanism of this transformation, specifically the addition of ammonia or an amine to a nitrile, is central to understanding its formation.
The classical method for converting nitriles to amidines is the Pinner reaction. wikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, known as a Pinner salt. This intermediate can then react with ammonia or an amine to yield the corresponding amidine. wikipedia.org The mechanism begins with the protonation of the nitrile nitrogen, which activates the carbon atom for nucleophilic attack by the alcohol. The resulting imidate can then undergo nucleophilic substitution with an amine.
Pinner Reaction Mechanism:
Protonation of Nitrile: R-C≡N + H⁺ → [R-C≡N-H]⁺
Nucleophilic Attack by Alcohol: [R-C≡N-H]⁺ + R'OH → [R-C(OR')=NH₂]⁺
Formation of Imino Ester (Imidate) Salt: The intermediate is typically isolated as a salt (e.g., hydrochloride).
Aminolysis: [R-C(OR')=NH₂]⁺ + R''NH₂ → [R-C(NHR'')=NH₂]⁺ + R'OH
While the Pinner reaction is well-established, direct addition of amines to nitriles can also be achieved, often requiring catalysts like Lewis acids (e.g., AlCl₃, Yb(OTf)₃) or transition metals to activate the nitrile group. semanticscholar.orgsciforum.net The mechanism in these cases involves coordination of the metal to the nitrile nitrogen, enhancing its electrophilicity.
Kinetic investigations specifically for the formation of this compound are scarce in the literature. However, studies on related systems, such as the synthesis of N-substituted amidines, show that reaction rates are influenced by several factors. These include the electronic nature of the nitrile (electron-withdrawing groups on the pyridazine ring would activate the nitrile for nucleophilic attack), the steric hindrance of the amine, the type of catalyst used, and the reaction temperature. uantwerpen.be For instance, in the oxidative rearrangement of N-substituted amidines, the reaction outcome is determined by the nature of the substituents on the amidine. uantwerpen.be The formation of amidines from nitriles can also proceed through intermediates like imidoyl chlorides or thioamides, each with its own mechanistic pathway and kinetic profile. semanticscholar.org
A plausible mechanism for the formation of imidoylamidines from nitriles has been proposed to involve the trapping of reaction intermediates, with theoretical studies supporting the proposed pathways. researchgate.net Nucleophilic substitution reactions on the pyridazine ring itself, such as amination reactions, can proceed through various mechanisms including SN(AE), cine-substitution, or elimination-addition (via didehydropyridazine intermediates), depending on the reaction conditions and the position of leaving groups. wur.nl
Chemical Derivatization and Analogue Design of Pyridazine 3 Carboximidamide
Synthesis of N-Substituted Pyridazine-3-carboximidamide Derivatives
The synthesis of N-substituted this compound derivatives allows for the exploration of the chemical space around the core scaffold, which can significantly influence the compound's interaction with biological targets.
A primary method for creating N-substituted derivatives involves the reaction of a pyridazine (B1198779) precursor, such as a 3-cyanopyridine (B1664610) derivative, with an appropriate amine. For instance, the conversion to the carboximidamide group can be achieved by reacting 2-cyanopyridine (B140075) derivatives with hydroxylamine (B1172632) hydrochloride. This reaction, often conducted in the presence of a base like potassium carbonate in an aqueous or alcoholic medium at elevated temperatures, yields amidoxime (B1450833) intermediates which can then be converted to the desired carboximidamide.
Another approach involves the direct alkylation or arylation of the nitrogen atoms within the pyridazine ring or the carboximidamide group. For example, starting from 3-(hydroxymethyl)pyridine, methylation of the hydroxyl group can be achieved using methyl iodide in the presence of a base like sodium hydride. The resulting intermediate can then be converted to the N-substituted this compound.
Systematic substitution on the nitrogen of the carboxamide group in pyridazine-3-carboxamide (B1582110) derivatives has been explored to develop inhibitors for targets like TYK2, a mediator of pro-inflammatory cytokines. nih.gov In one study, a series of N-(methyl-d3) pyridazine-3-carboxamide derivatives were synthesized and evaluated, highlighting the importance of the N-substituent in achieving desired biological activity and selectivity. nih.gov
Table 1: Examples of N-Substituted this compound Derivatives and Their Synthetic Approaches
| Derivative Name | Precursor | Reagents and Conditions | Reference |
| N-(methyl-d3) pyridazine-3-carboxamide | Pyridazine-3-carboxylic acid | SOCl₂, (CD₃)₂NH·HCl, Et₃N | nih.gov |
| 3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride | 3-(hydroxymethyl)pyridine | 1. MeI, NaH, DMF; 2. Conversion to carboximidamide | |
| Polysubstituted Acylguanidines | (Benzotriazol-1-yl)carboximidamides | Reaction with amines | acs.org |
Ring-Substituted this compound Analogues
Modification of the pyridazine ring itself is a powerful strategy to modulate the electronic properties, conformation, and steric profile of the molecule. Introducing substituents at various positions on the pyridazine ring can lead to analogues with altered biological activities and physicochemical properties.
A versatile method for synthesizing 6-substituted pyridazine derivatives involves a Diaza-Wittig reaction. kuleuven.be This strategy allows for the introduction of a variety of substituents, including alkyl, cycloalkyl, aryl, and heteroaryl groups, at the 6-position of the pyridazine ring. kuleuven.be The synthesis often starts from readily available materials like methyl acetoacetate, which undergoes a diazo transfer reaction followed by an aldol (B89426) reaction and subsequent oxidation and cyclization. kuleuven.be
Ring-closing metathesis (RCM) has also been utilized to create substituted pyridazines. nih.gov This method involves the cyclization of a diene precursor, followed by an elimination step to form the aromatic pyridazine ring. nih.gov This approach offers a route to pyridazines with substitution patterns that might be difficult to achieve through classical condensation reactions.
Furthermore, fused pyridazine derivatives, such as pyrido[3,4-c]pyridazines, can be synthesized from substituted pyridinones. mdpi.com These more complex structures expand the diversity of ring-substituted analogues.
Table 2: Synthetic Strategies for Ring-Substituted Pyridazine Analogues
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure. nih.gov In the context of the this compound scaffold, this can involve replacing parts of the pyridazine ring or the carboximidamide moiety.
The pyridazine ring itself can be considered a bioisostere of a phenyl ring, offering additional interaction possibilities and potentially improved physicochemical properties like lower lipophilicity. rsc.org Aminopyridazines, for example, can act as bioisosteres for carboxamides. rsc.org
The carboximidamide group can be replaced with various other functional groups to modulate properties such as acidity, basicity, and hydrogen bonding capacity. For instance, in the development of glycogen (B147801) synthase kinase 3 (GSK3) inhibitors, the carboxamide scaffold has been replaced with bioisosteres like sulfonamides, 1,2,4-oxadiazoles, and thiazoles. nih.gov Similarly, in the context of metalloenzyme inhibitors, various isosteres for carboxylic acids have been explored, which can be conceptually applied to the carboximidamide group. nih.gov
Studies have also explored the synthesis of classical and nonclassical bioisosteres of pyridazine derivatives, leading to compounds with varied biological activities. researchgate.net These can include modifications that alter the electronic distribution and hydrogen bonding patterns of the core molecule.
Table 3: Examples of Bioisosteric Replacements for the this compound Scaffold
Scaffold Hopping Strategies for Novel this compound-Related Structures
Scaffold hopping is a lead optimization strategy that aims to identify novel chemical cores that retain the key pharmacophoric features of a known active compound. nih.govbhsai.org This approach can lead to the discovery of new intellectual property and compounds with improved properties. For this compound, this could involve replacing the pyridazine core with other heterocyclic systems.
The goal of scaffold hopping is to find a new scaffold that maintains the three-dimensional arrangement of the essential binding groups. This can be achieved through various computational and synthetic methods. nih.gov For example, a known pyridazine-based inhibitor could be used as a starting point to search for other heterocyclic systems that can present the same pharmacophoric groups in a similar spatial orientation.
A common scaffold hopping approach is heterocycle replacement, where the core ring system is swapped for another. nih.gov For instance, the pyridazine ring could be replaced by a pyrimidine (B1678525), pyrazine, or other bicyclic or tricyclic heterocyclic systems. The synthesis of pyrimidine-based drugs, for example, often involves strategies that could be adapted from pyridazine chemistry, such as nucleophilic aromatic substitution and cross-coupling reactions. mdpi.com
The development of fused pyridazine systems, such as imidazo[1,2-b]pyridazines, also represents a form of scaffold hopping where the core is expanded to create a new chemical entity with potentially different biological properties. kuleuven.be
Table 4: Conceptual Scaffold Hopping Strategies from a Pyridazine Core
Spectroscopic Characterization Methodologies and Structural Elucidation of Pyridazine 3 Carboximidamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of Pyridazine-3-carboximidamide can be achieved.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridazine (B1198779) ring and the amine protons of the carboximidamide group. The pyridazine ring protons will appear in the aromatic region, typically at downfield chemical shifts due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms.
The proton at position 6 (H-6) is anticipated to be the most deshielded due to its proximity to both nitrogen atoms, appearing as a doublet of doublets. The proton at position 4 (H-4) would likely appear as a doublet of doublets, coupled to both H-5 and H-6. The H-5 proton is also expected to be a doublet of doublets, coupled to H-4 and H-6. The protons of the -NH2 and =NH groups in the carboximidamide moiety are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.0 - 8.2 | dd | J(H4-H5) ≈ 8.5, J(H4-H6) ≈ 1.5 |
| H-5 | 7.7 - 7.9 | dd | J(H5-H4) ≈ 8.5, J(H5-H6) ≈ 4.5 |
| H-6 | 9.2 - 9.4 | dd | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5 |
| -NH₂ | 6.5 - 7.5 | br s | - |
| =NH | 8.0 - 9.0 | br s | - |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on the solvent used.
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms of the pyridazine ring are expected to resonate in the downfield region (δ 120-160 ppm). The carbon atom at position 3 (C-3), being directly attached to the electron-withdrawing carboximidamide group and a nitrogen atom, is predicted to be the most deshielded among the ring carbons. The carbon of the carboximidamide group (C=N) will also have a characteristic chemical shift in the downfield region.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 155 - 160 |
| C-4 | 125 - 130 |
| C-5 | 128 - 133 |
| C-6 | 150 - 155 |
| C of C(=NH)NH₂ | 160 - 165 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the pyridazine ring. Cross-peaks would be expected between H-4 and H-5, H-5 and H-6, and a weaker correlation between H-4 and H-6, confirming their spatial proximity and coupling pathways. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the carbon signals for C-4, C-5, and C-6 by correlating them to their attached protons (H-4, H-5, and H-6, respectively).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the sample is introduced as a solution, and the resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This would allow for the direct determination of the molecular weight of the compound. The monoisotopic mass of this compound (C₅H₆N₄) is approximately 122.059 g/mol , so a peak at m/z 123.067 would be anticipated in the positive ion mode.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence. For the [M+H]⁺ ion of this compound, HRMS would be able to distinguish its exact mass from that of other ions with the same nominal mass but different elemental formulas. This is a critical step in confirming the molecular formula of a newly synthesized compound.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass [M+H]⁺ |
| [C₅H₇N₄]⁺ | 123.0665 |
Tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, would involve the fragmentation of the parent ion ([M+H]⁺). The fragmentation pattern would provide valuable structural information. For this compound, fragmentation might involve the loss of ammonia (B1221849) (NH₃) or the cyanamide (B42294) radical (•CNNH₂) from the carboximidamide group, as well as characteristic cleavages of the pyridazine ring. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs.
In IR spectroscopy, the molecule is exposed to infrared radiation, and the absorption of energy at specific frequencies corresponds to vibrational transitions. For this compound, key absorptions are expected for the N-H and C-H stretching vibrations in the higher frequency region (typically >3000 cm⁻¹). The carboximidamide group (C=N) and the pyridazine ring's C=N and C=C bonds will exhibit characteristic stretching vibrations in the 1500–1700 cm⁻¹ region. liberty.eduresearchgate.net The fingerprint region (<1500 cm⁻¹) will contain a complex series of bands corresponding to various bending and stretching modes, providing a unique signature for the molecule.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. stackexchange.com For instance, the symmetric vibrations of the pyridazine ring are often more prominent in the Raman spectrum. The mutual exclusivity principle for centrosymmetric molecules (like pyrazine, D₂h point group) does not apply to pyridazine (C₂v point group), meaning some vibrations can be both IR and Raman active. stackexchange.com
The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous structures. liberty.eduresearchgate.netcore.ac.uk
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Amine (N-H) | Stretching | 3300 - 3500 | IR, Raman |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Imine (C=N) | Stretching | 1640 - 1690 | IR, Raman |
| Pyridazine Ring (C=N, C=C) | Ring Stretching | 1400 - 1600 | IR, Raman |
| N-H | Bending | 1550 - 1650 | IR |
| C-H | In-plane Bending | 1000 - 1300 | IR |
| C-H | Out-of-plane Bending | 750 - 900 | IR |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
The process involves growing a single, high-quality crystal of this compound and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. This analysis reveals the molecule's conformation in the solid state and how individual molecules pack together, including any intermolecular interactions like hydrogen bonding.
While specific crystallographic data for this compound is not publicly available, analysis of related pyridazine derivatives demonstrates the type of information that can be obtained. iucr.orgnih.govmdpi.com For example, studies on other pyridazine compounds have revealed monoclinic or triclinic crystal systems. iucr.orgnih.govmdpi.com The data generated includes the dimensions of the unit cell (the basic repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom. This information is crucial for understanding structure-property relationships.
The following table illustrates the typical crystallographic data obtained from an X-ray analysis, using examples from published pyridazine derivatives to show the format and type of parameters determined. iucr.orgnih.gov
| Parameter | Example Value (Derivative A) | Example Value (Derivative B) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 9.189 | 3.857 |
| b (Å) | 5.546 | 11.069 |
| c (Å) | 10.230 | 26.424 |
| β (°) ** | 109.82 | 92.78 |
| Volume (ų) ** | 490.9 | 1127.9 |
| Z (Molecules/Unit Cell) | 2 | 4 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating this compound from reaction impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For a polar, heterocyclic compound, a reverse-phase HPLC method is typically employed. sielc.comnih.gov In this setup, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a more polar mixture, often consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com An acid, such as formic acid or phosphoric acid, is frequently added to the mobile phase to ensure the analyte is in a consistent protonation state, leading to sharper, more symmetrical peaks. sielc.comhelixchrom.com Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the pyridazine ring exhibits strong absorbance. The purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
The table below outlines a typical set of parameters for an HPLC analysis of a pyridazine derivative.
| Parameter | Typical Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | UV at 250 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for quantitative analysis. nih.gov This technique is capable of detecting and quantifying analytes at very low concentrations.
After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which generates a protonated molecular ion [M+H]⁺. This precursor ion is selected in the first quadrupole of the mass spectrometer and fragmented through collision-induced dissociation. Specific product ions are then monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as only a compound that has the correct precursor ion mass and produces the expected product ions will be detected. researchgate.net
For this compound (C₅H₆N₄, molecular weight ≈ 122.14 g/mol ), the expected protonated precursor ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 123.1. uni.lu The fragmentation of this ion would lead to characteristic product ions, which can be used for its unambiguous quantification.
The following table presents the expected parameters for an LC-MS/MS quantitative analysis.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 123.1 |
| Product Ion (Q3) - Transition 1 | Specific m/z value |
| Product Ion (Q3) - Transition 2 | Specific m/z value |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Note: Specific product ion m/z values would be determined experimentally during method development.
Computational and Theoretical Investigations of Pyridazine 3 Carboximidamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netresearchgate.net It provides insights into the stability and chemical reactivity of compounds by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For pyridazine (B1198779) derivatives, DFT calculations at the B3LYP/6-31G* level of theory have been used to simulate their molecular structures and electronic properties. researchgate.net Such studies help in understanding the electron-donating and accepting capabilities of the molecule. The energy of HOMO is associated with the ability to donate electrons, while the energy of LUMO relates to the ability to accept electrons. researchgate.net Theoretical studies on the parent pyridazine molecule using DFT with B3LYP/6-31(d, p) basis sets have been performed to analyze the effect of the nitrogen atoms on the electronic properties of the aromatic ring. core.ac.ukiiste.org These calculations provide data on total energies, electronic states, and energy gaps. core.ac.ukiiste.org
Table 1: Quantum Chemical Parameters Calculated for Pyridazine Derivatives using DFT
| Parameter | Description | Typical Application |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability researchgate.net |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability researchgate.net |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Predicts the ease of cation formation researchgate.net |
This table presents conceptual data based on typical DFT studies on pyridazine derivatives. Actual values are specific to the exact molecule and computational method.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) on the molecular surface. nih.gov
For pyridazine-containing structures, MEP maps can identify the nitrogen atoms of the pyridazine ring and oxygen atoms from amide groups as bright red patches, indicating electron-rich areas available for hydrogen bonding. nih.gov Conversely, dark blue regions correspond to acidic protons, such as those on amide groups (N-H), representing electron-deficient sites. nih.gov This analysis provides a robust prediction of how the molecule will interact with other molecules, including biological receptors, guiding the understanding of molecular recognition processes. mdpi.comnih.gov
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. nih.govresearchgate.net It is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. researchgate.net
Molecular docking simulations are widely used to predict how pyridazine derivatives interact with the active sites of target proteins. nih.govnih.gov These studies reveal the specific binding modes and key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.netphyschemres.org
For instance, docking studies on pyridazine-3-carboxamides as CB2 agonists showed that the pyridazine ring could be involved in crucial interactions within the receptor's binding pocket. nih.gov Similarly, in studies of pyridazine derivatives as potential anti-COVID-19 compounds, the pyridazine ring was observed to form conventional hydrogen bonds with amino acid residues like Gln190 in the active site of the SARS-CoV-2 main protease. nih.gov The analysis of these interactions is essential for understanding the structure-activity relationships within a series of compounds and for designing more potent molecules. nih.gov
A key outcome of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and the protein. nih.gov This is calculated using scoring functions that approximate the free energy of binding, typically expressed in kcal/mol. nih.gov A lower binding energy value indicates a more stable and favorable interaction. nih.gov
In studies of various pyridazine derivatives, docking simulations have predicted binding affinities against different biological targets. For example, virtual screening of certain pyridazine compounds against the voltage-gated sodium channel receptor yielded binding energies around -6.7 kcal/mol. jocpr.com These predicted affinities are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. nih.govescholarship.org It's important to note that the accuracy of these predictions is highly dependent on the scoring function used. escholarship.orgchemrxiv.org
Table 2: Example Binding Affinities of Pyridazine Derivatives from Docking Studies
| Compound Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Pyridazine Derivative | Voltage-gated Sodium Channel | -6.7 | Not specified jocpr.com |
| Pyridazine-3-carboxamide (B1582110) | Cannabinoid Receptor 2 (CB2) | Not specified | Hydrogen bonding, hydrophobic interactions nih.gov |
This table provides examples from studies on different pyridazine derivatives to illustrate the output of docking simulations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and stability of the complex over time. researchgate.netopenpharmaceuticalsciencesjournal.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a more realistic representation of the biological environment. nih.gov
MD simulations are used to confirm the stability of the binding pose predicted by docking. openpharmaceuticalsciencesjournal.com By running simulations for nanoseconds, researchers can assess whether the ligand remains stably bound within the active site. nih.govopenpharmaceuticalsciencesjournal.com A key metric for this is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation suggests a stable complex. physchemres.orgopenpharmaceuticalsciencesjournal.com These simulations can reveal important conformational changes and the role of water molecules in mediating interactions, providing deeper insights into the binding mechanism. physchemres.org
Virtual Screening and Cheminformatics Approaches for Analog Discovery
Virtual screening and cheminformatics are pivotal in the early stages of drug discovery for identifying promising new molecules from vast chemical libraries. These computational techniques utilize knowledge of a biological target's structure and the physicochemical properties of ligands to prioritize compounds for synthesis and biological testing.
Virtual screening of pyridazine derivatives has been successfully employed to predict their binding affinity for various biological targets. In one study, a library of pyridazine compounds was screened against the voltage-gated sodium channel receptor (PDB ID: 6AGF) and the N-methyl-D-aspartate receptor (NMDAR, PDB ID: 5TP9). Using the PyRx virtual screening tool, researchers calculated the binding energies of the compounds, comparing them to the reference ligand, Phenobarbitone. The results indicated that several of the screened pyridazine derivatives possessed significant binding affinities, with some compounds showing stronger predicted interactions than the reference drug. nih.gov
Table 1: Predicted Binding Affinities of Pyridazine Derivatives
| Compound/Ligand | Target Receptor | Binding Energy (kcal/mol) |
|---|---|---|
| Phenobarbitone (Reference) | Sodium Channel (6AGF) | -6.7 |
| Phenobarbitone (Reference) | NMDAR (5TP9) | -6.1 |
| Pyridazine Derivative 5b | Sodium Channel (6AGF) | -7.5 |
| Pyridazine Derivative 5b | NMDAR (5TP9) | -7.0 |
| Pyridazine Derivative 5i | Sodium Channel (6AGF) | -8.2 |
| Pyridazine Derivative 5i | NMDAR (5TP9) | -7.4 |
| Pyridazine Derivative 5j | Sodium Channel (6AGF) | -7.8 |
Cheminformatics approaches, such as scaffold hopping and bioisosterism, are also integral to analog discovery. These strategies were applied in the design of a series of Pyridazine-3-carboxamides as selective agonists for the cannabinoid receptor 2 (CB2). By computationally replacing parts of a known ligand with structurally different but functionally similar groups (bioisosteres) or entirely new core structures (scaffolds), researchers were able to design novel compounds with potentially improved properties. Subsequent docking simulations were performed to elucidate the binding modes of these newly designed analogs within the CB2 receptor active site, confirming their potential as effective agonists. quora.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of unsynthesized analogs, thereby guiding medicinal chemistry efforts.
Both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been conducted on pyridazine derivatives. A 2D-QSAR study on pyridazinone derivatives investigated their fungicidal activity. mdpi.com In this research, the 3D structures of the compounds were first optimized using Density Functional Theory (DFT) at the B3LYP/3-21G level. From these optimized structures, various molecular descriptors were calculated. Using multiple linear regression, the researchers established models linking these descriptors to the observed biological activity. The study found that the total energy (AE) and the logarithm of the partition coefficient (log P) were the most critical factors influencing fungicidal activity. The resulting models, including bi-parametric, tri-parametric, and tetra-parametric equations, demonstrated the quantitative impact of these properties. mdpi.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of molecular properties. acs.orgrsc.org These models calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules and correlate these fields to their biological activity. For a series of pyridin-2-one inhibitors, a CoMFA model revealed that both steric (58.2% contribution) and electrostatic (41.8% contribution) fields were significant for inhibitory activity. researchgate.net A subsequent CoMSIA model further refined this, indicating that the electrostatic field (44.4%) had the greatest effect, followed by hydrophobic (33.1%) and steric (22.5%) fields. researchgate.net The statistical robustness of these models is assessed using parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). A Q² value greater than 0.5 is generally considered indicative of a good predictive model. researchgate.net
Table 2: Statistical Parameters for a 3D-QSAR (CoMFA) Model of Pyridin-2-one Inhibitors
| Parameter | Value | Description |
|---|---|---|
| Q² | 0.765 | Cross-validated correlation coefficient, indicating good predictive ability. |
| R² | 0.980 | Non-cross-validated correlation coefficient, indicating a strong fit of the model. |
| F | 253.629 | F-test value, indicating statistical significance. |
| SEE | 0.091 | Standard error of the estimate, indicating the precision of the predictions. |
These QSAR models provide invaluable predictive power, allowing for the rational design of new Pyridazine-3-carboximidamide analogs with potentially enhanced biological activity.
Prediction of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, predicting the most favorable synthetic pathways, and identifying the structures of transient intermediates and transition states. For the synthesis of pyridazine heterocycles, theoretical calculations, particularly those based on Density Functional Theory (DFT), are used to map the potential energy surface of a reaction, allowing for a comparison of different possible routes.
A key reaction for synthesizing pyridazine rings is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) and an alkyne, followed by the extrusion of a nitrogen molecule (denitrogenation). rsc.org Computational studies have been performed to understand the mechanism and regioselectivity of this process. Using the ωB97X-D/6-311+G(d,p) level of theory, researchers have calculated the activation energies for the competing pathways. rsc.org
These calculations can reveal the energy barriers for the formation of different regioisomers by locating the corresponding transition state structures. For the reaction between a tetrazine and an alkynyl sulfide, DFT calculations showed that the pathway leading to the 4-sulfanylpyridazine isomer had a lower activation energy (by 2.4 kcal/mol) than the pathway leading to the 3-sulfanylpyridazine isomer. rsc.org This theoretical finding was in excellent agreement with experimental results, which showed the selective formation of the 4-sulfanyl product. The calculations also confirmed that the activation energies for the subsequent denitrogenation step were significantly lower than those for the initial IEDDA cycloaddition, indicating that the first step is rate-determining. rsc.org
By analyzing the geometries and energies of reactants, intermediates, transition states, and products, computational chemists can construct a detailed reaction profile. This profile explains why a particular outcome is favored and can be used to predict how changes in reactants or reaction conditions might alter the outcome, guiding the development of more efficient and selective syntheses for compounds like this compound.
Table 3: Conceptual Comparison of Calculated Activation Energies for Competing Reaction Pathways in Pyridazine Synthesis
| Reaction Pathway | Transition State | Relative Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A (forms Isomer 1) | TS1 | 0.0 | Major Product |
Structure Activity Relationship Sar Studies of Pyridazine 3 Carboximidamide and Its Analogues
Elucidation of Structural Features Critical for Biological Activity
The biological activity of pyridazine-based compounds is highly dependent on the interplay of substituents on the pyridazine (B1198779) ring and the nature of the side chain at the 3-position.
Impact of Substituent Position and Nature on Activity
SAR studies on a series of pyridazine-3-carboxamides designed as cannabinoid receptor 2 (CB2) agonists have illuminated the critical role of substituents on the pyridazine core and the carboxamide nitrogen. nih.gov The general structure involves a pyridazine ring substituted at the 6-position and an amide group at the 3-position.
Key findings from these studies include:
Substitution at the 6-position of the Pyridazine Ring: The nature of the substituent at this position is a primary determinant of activity. Aromatic rings, such as a phenyl group, are often favored.
Substitution on the Amide Nitrogen: The group attached to the amide nitrogen also significantly modulates potency. For instance, in the CB2 agonist series, an adamantyl group was found to be highly beneficial.
Electronic and Steric Effects: The introduction of various substituents allows for the exploration of electronic and steric effects. For example, replacing a hydrogen with a halogen or a methyl group can alter the molecule's electronic distribution and size, thereby affecting its interaction with the target receptor.
The following table summarizes the SAR for a selection of pyridazine-3-carboxamide (B1582110) analogues as CB2 agonists, demonstrating the impact of substitutions on potency. nih.gov
| Compound | R1 (at position 6) | R2 (on amide N) | EC50 (nM) |
| 1 | 4-Chlorophenyl | Adamantan-1-yl | 21.49 |
| 2 | 4-Fluorophenyl | Adamantan-1-yl | 3.665 |
| 3 | Phenyl | Adamantan-1-yl | 20.35 |
| 4 | 4-Fluorophenyl | Cyclohexyl | 143.2 |
This table is generated based on data for Pyridazine-3-carboxamide analogues. EC50 is a measure of the concentration of a drug that gives half-maximal response.
Role of Pyridazine Ring Modifications
The pyridazine ring itself is a crucial pharmacophoric element. researchgate.net Its unique physicochemical properties, including a significant dipole moment and the presence of two adjacent nitrogen atoms capable of acting as hydrogen bond acceptors, are fundamental to its role in molecular recognition. nih.gov
Studies where the pyridazine ring is replaced with other heterocycles often show a dramatic loss of activity. This highlights the specific geometric and electronic arrangement of the pyridazine nucleus as being essential for proper orientation and binding within the active site of its biological target. nih.gov The inherent polarity of the ring and its capacity for robust, dual hydrogen-bonding are properties not easily replicated by other aromatic systems. nih.gov
Influence of Carboximidamide Moiety Modifications
While direct SAR studies on the modification of the carboximidamide moiety of Pyridazine-3-carboximidamide are not widely available, principles of bioisosteric replacement can provide valuable insights. The carboximidamide group is a strongly basic functional group that differs significantly from the more common carboxamide.
Key characteristics of the carboximidamide moiety include:
Enhanced Basicity: The amidine group is more basic than an amide, meaning it is more likely to be protonated at physiological pH. This positive charge can form strong ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site.
Hydrogen Bonding: It possesses both hydrogen bond donors (the NH2 group) and an imine nitrogen that can act as a hydrogen bond acceptor.
Bioisosteric replacement is a common strategy in drug design to modulate a molecule's properties. drughunter.com Replacing the carboximidamide with other groups can significantly alter activity. For example, replacement with a non-basic group would likely eliminate key ionic interactions, leading to a loss of potency. Conversely, replacing it with another cationic group, such as a small amine or guanidine, might retain activity if the charge and geometry are appropriate. The replacement of an amide with heterocyclic rings like triazoles or oxadiazoles (B1248032) is a known strategy to enhance metabolic stability while mimicking hydrogen bonding properties. drughunter.comhyphadiscovery.com
Pharmacophore Modeling based on this compound Structures
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For pyridazine derivatives, several pharmacophore models have been developed to understand their interaction with various biological targets. tandfonline.comdovepress.com
A typical pharmacophore model for this class of compounds would likely include:
Hydrogen Bond Acceptors: The two nitrogen atoms of the pyridazine ring are key hydrogen bond acceptors. nih.gov The imine nitrogen of the carboximidamide group also serves this role.
Hydrogen Bond Donors: The -NH2 group of the carboximidamide moiety provides crucial hydrogen bond donor features.
Aromatic/Hydrophobic Regions: Substituents on the pyridazine ring, often aromatic groups, define essential hydrophobic or aromatic interaction sites. dovepress.com
These models serve as powerful tools in virtual screening to identify new compounds with the potential for similar biological activity and to guide the design of new analogues with improved potency and selectivity. nih.gov
Correlation of Computational Predictions with Experimental Observations in SAR Studies
The integration of computational chemistry with experimental biological testing is a cornerstone of modern drug discovery. For pyridazine derivatives, quantitative structure-activity relationship (QSAR) studies and molecular docking simulations have shown a strong correlation with experimental results. asianpubs.orgnih.gov
3D-QSAR studies , such as Comparative Molecular Field Analysis (CoMFA) and Self-Organizing Molecular Field Analysis (SOMFA), have been successfully applied to pyridazine analogues. benthamdirect.com These methods generate 3D models that correlate the steric and electrostatic fields of the molecules with their biological activities. The resulting contour maps highlight regions where bulky groups or specific electronic properties (positive or negative) are favorable or unfavorable for activity, providing clear guidance for structural modification. benthamdirect.com
Molecular Docking simulations predict the preferred orientation of a molecule within the binding site of a target protein. For pyridazine-3-carboxamide analogues, docking studies have successfully explained the interaction modes observed in experimental SAR. nih.gov For example, simulations can reveal key hydrogen bonds between the pyridazine nitrogens or the carboxamide group and specific amino acid residues, rationalizing why certain modifications lead to increased or decreased potency.
The predictive power of these models is often validated by their ability to accurately forecast the activity of newly designed compounds. Studies on related heterocyclic structures have demonstrated a high correlation between predicted and experimental activity values, confirming the reliability of these computational approaches in guiding the synthesis and testing of new potential therapeutic agents. nih.govmdpi.com
Mechanisms of Biological Action of Pyridazine 3 Carboximidamide in Vitro and Mechanistic Focus
Investigation of Enzyme Inhibition Mechanisms
Derivatives of Pyridazine-3-carboximidamide have been identified as potent inhibitors of several key enzymes, demonstrating various modes of action and targeting enzymes crucial in physiological and pathological processes.
Competitive, Non-competitive, and Uncompetitive Inhibition Modes
The primary mode of enzyme inhibition identified for a key derivative of this compound is competitive inhibition. In this mechanism, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate and binds to the active site. This binding is reversible and prevents the substrate from accessing the site, thereby reducing the rate of the enzymatic reaction. The inhibitory effect can be overcome by increasing the concentration of the substrate.
Specifically, the compound 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (referred to as A1 in studies) acts as a selective, competitive inhibitor of the C1s protease. Kinetic studies have demonstrated that as the concentration of this inhibitor increases, the maximal rate of the reaction (Vmax) remains unchanged, while the Michaelis constant (Km) increases, a hallmark of competitive inhibition. Molecular docking studies further support this by showing the inhibitor binding directly to the enzyme's substrate recognition site.
While competitive inhibition is well-documented for this class of compounds against specific targets, other modes, such as non-competitive (where the inhibitor binds to an allosteric site, affecting Vmax but not Km) and uncompetitive (where the inhibitor binds only to the enzyme-substrate complex, affecting both Vmax and Km), have also been explored in the broader context of pyridazine (B1198779) and pyridine (B92270) derivatives against other enzymes like cholinesterases. For instance, a study on pyridine derivatives with a carbamic function identified a mixed inhibition mechanism for acetylcholinesterase, indicating interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS).
Identification of Key Enzyme Targets (e.g., C1s Protease, Cholinesterases)
Research has identified several critical enzyme targets for pyridazine-based compounds, highlighting their therapeutic potential.
C1s Protease: A significant target is the C1s protease, a key enzyme in the classical pathway of the complement system. The complement system is a vital part of the innate immune response, but its overactivation can drive pathology in numerous diseases. C1s is a serine protease that, once activated, cleaves downstream components C4 and C2 to propagate the complement cascade. The derivative 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide was identified through virtual screening and confirmed to be a potent and selective competitive inhibitor of C1s. Biochemical assays showed it binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM and inhibits its activity with an inhibition constant (Ki) of about 5.8 μM. A high-resolution crystal structure revealed the precise molecular interactions responsible for this inhibition, providing a basis for developing more potent analogs.
Cholinesterases: The pyridazine core is also found in inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. Various pyridazine analogs have been shown to possess significant AChE and BuChE inhibitory activity. For example, certain 6-substituted-pyridazin-3(2H)one-2-yl propionates and pyrido[2,3-b]pyrazines have demonstrated potent, dual inhibition of both AChE and BuChE. The inhibitory activity is often comparable to reference drugs like galantamine.
| Enzyme Target | Derivative Class | Inhibition Mode | Key Findings (IC₅₀, Kᵢ, Kₑ) |
| C1s Protease | 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide | Competitive | Kᵢ: ~5.8 μM; Kₑ: ~9.8 μM |
| Acetylcholinesterase (AChE) | Pyrido[2,3-b]pyrazines | Not specified | IC₅₀: 0.466 to 0.899 μM for active analogs |
| Butyrylcholinesterase (BuChE) | Pyrido[2,3-b]pyrazines | Not specified | IC₅₀: 0.583 to 1.89 μM for active analogs |
| Acetylcholinesterase (hAChE) | Pyridine Carbamates | Mixed | IC₅₀: 0.153 μM for most potent analog |
| Butyrylcholinesterase (hBChE) | Pyridine Carbamates | Not specified | IC₅₀: 0.828 μM for most potent analog |
Receptor Modulation and Binding Studies
This compound and its structural analogs, particularly pyridazine-3-carboxamides, are capable of modulating the activity of specific G-protein coupled receptors (GPCRs), acting as either agonists or antagonists.
Agonist/Antagonist Activity at Specific Receptors (e.g., CB2 receptor modulation)
The cannabinoid receptor 2 (CB2) has been a significant focus of study for pyridazine-based compounds. The CB2 receptor is primarily expressed on immune cells and is a therapeutic target for inflammatory and pain-related conditions, without the psychotropic side effects associated with CB1 receptor activation.
A series of pyridazine-3-carboxamides have been designed and synthesized as selective CB2 receptor agonists. Through strategies like scaffold hopping and bioisosterism, compounds with potent agonist activity were developed. Calcium mobilization assays confirmed that many of these derivatives exhibited moderate to potent CB2 agonism, with several compounds showing EC₅₀ values in the low nanomolar range. Notably, one compound demonstrated high CB2 agonist activity (EC₅₀ = 3.665 nM) and over 2700-fold selectivity against the CB1 receptor.
Conversely, other pyridazine-based scaffolds have been developed as receptor antagonists. For instance, a series of 7-amino-pyrazolo[3,4-d]pyridazine derivatives were identified as high-affinity antagonists for the adenosine (B11128) A1 and A3 receptors, which are involved in various physiological processes. An agonist is a ligand that binds to a receptor and activates it to produce a biological response, whereas an antagonist binds to the receptor but does not activate it, instead blocking the action of an agonist.
| Receptor Target | Derivative Class | Activity Type | Potency (EC₅₀/Kᵢ) | Selectivity |
| Cannabinoid Receptor 2 (CB2) | Pyridazine-3-carboxamides | Agonist | EC₅₀ values < 35 nM (for 6 compounds) | High selectivity over CB1 receptor (>2729-fold for lead compound) |
| Adenosine A1 Receptor (A₁R) | 7-Amino-pyrazolo[3,4-d]pyridazines | Antagonist | Kᵢ: 21 nM (for lead compound) | Dual A₁R/A₃R antagonist |
| Adenosine A3 Receptor (A₃R) | 7-Amino-pyrazolo[3,4-d]pyridazines | Antagonist | Kᵢ: 55 nM (for lead compound) | Dual A₁R/A₃R antagonist |
Investigation of Ligand-Receptor Interactions at a Molecular Level
Understanding the binding of pyridazine derivatives to their receptor targets is crucial for rational drug design. Molecular docking simulations and structure-activity relationship (SAR) studies have been employed to elucidate these interactions.
For the CB2 receptor agonists, docking simulations were used to predict and explain the binding mode of the pyridazine-3-carboxamide (B1582110) series. These computational models help visualize how the ligand fits into the receptor's binding pocket and which specific amino acid residues it interacts with. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and dual hydrogen-bonding capacity, are critical for these drug-target interactions.
In the case of adenosine A3 receptor antagonists, molecular dynamics (MD) simulations and mutagenesis studies have provided detailed insights into the binding pattern. These studies suggest that specific parts of the molecule, such as the carboximidamide group, form key hydrogen bonds with residues like N250 in the orthosteric binding pocket. Water-bridged interactions and dispersion interactions with other residues also play a crucial role in stabilizing the ligand-receptor complex. These molecular-level investigations are essential for optimizing ligand affinity and selectivity.
Interaction with Other Biomolecular Targets (e.g., DNA gyrase, focal adhesion kinase)
Beyond enzymes and receptors, pyridazine-based structures interact with other vital biomolecular targets, including those involved in bacterial replication and cancer cell signaling.
DNA Gyrase: Pyridine-3-carboxamide derivatives, which are structurally very similar to pyridazine-3-carboxamides, have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents. Crystal structures have confirmed the predicted binding mode of these inhibitors within the enzyme's active site. The interactions are often highly specific, with some compounds showing potent inhibition of S. aureus DNA gyrase with IC₅₀ values in the low nanomolar range.
Focal Adhesion Kinase (FAK): Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a central role in cell survival, proliferation, and migration. This makes FAK a promising target for anticancer therapies. Patent literature describes substituted pyridazine carboxamide compounds as kinase inhibitors. While research on this compound itself is limited in this area, the broader class of pyridazine, pyridine, and pyrimidine (B1678525) derivatives has been extensively explored as FAK inhibitors. For instance, 5-pyridinyl-1,2,4-triazoles have been reported as potent FAK inhibitors with IC₅₀ values as low as 18.10 nM. These inhibitors typically act by competing with ATP in the kinase domain, thereby blocking the autophosphorylation and activation of FAK.
Investigation of Antimicrobial Action Mechanisms (excluding clinical efficacy)
While various patents list derivatives of this compound as potential antibacterial agents, the available scientific literature from the conducted searches does not provide specific studies detailing their in vitro mechanisms of antimicrobial action. google.comgoogle.com
Applications of Pyridazine 3 Carboximidamide in Chemical Biology and Material Science Research Excluding Clinical/therapeutic
Development as Chemical Probes for Biological Pathway Elucidation
While specific examples of pyridazine-3-carboximidamide as a chemical probe are not extensively documented, the broader class of pyridazine (B1198779) derivatives has shown potential in the development of molecules for studying biological systems. Chemical probes are instrumental for imaging and molecular enrichment in chemical biology, often designed to interact with specific targets to elucidate their function. mdpi.com The structural features of the pyridazine core, such as its ability to engage in hydrogen bonding and other molecular interactions, make it a suitable scaffold for the design of such probes. nih.gov
The development of fluorescent probes is a key area in chemical biology. The pyridazine nucleus, when incorporated into larger molecular structures, can influence the photophysical properties of the molecule, potentially leading to the creation of novel fluorescent dyes for bioimaging. The inherent polarity and electron-deficient nature of the pyridazine ring can be exploited in the design of donor-acceptor type fluorophores.
Furthermore, the synthesis of various pyridazine derivatives allows for the introduction of reporter groups or reactive moieties that can be used for target identification and validation. These probes can be designed to covalently bind to their protein targets, enabling their enrichment from complex biological samples and subsequent identification by mass spectrometry. This approach is fundamental to chemical proteomics for discovering new drug targets and understanding disease mechanisms. mdpi.com
Exploration as Scaffolds for Advanced Materials
The pyridazine scaffold is being explored for its potential in the creation of advanced materials with novel properties. The nitrogen atoms in the pyridazine ring can act as ligands for metal ions, making pyridazine derivatives valuable building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. dtu.dkresearchgate.net The geometry and electronic properties of the pyridazine ligand can influence the structure and function of the resulting MOF. nih.gov
In polymer science, pyridazine-containing monomers have been used to develop heat-resistant and flame-retardant materials. For instance, a phthalonitrile (B49051) monomer incorporating a pyridazine ring has been synthesized to produce a thermosetting polymer with a high glass transition temperature, excellent thermal stability, and flame-retardant properties. mdpi.com The pyridazine moiety contributes to the high thermal performance of the polymer due to its aromatic and heterocyclic nature.
The unique electronic properties of pyridazines also make them interesting components for organic electronic materials. Research into pyridazine derivatives has shown their potential use in organic light-emitting diodes (OLEDs), where they can be part of the emissive layer or host materials. liberty.edu The ability to tune the electronic properties of the pyridazine ring through chemical modification allows for the design of materials with specific optical and electronic characteristics.
Applications in Agrochemical Research (excluding safety profiles or specific crop outcomes)
The pyridazine scaffold is a well-established structural motif in agrochemical research, with numerous derivatives developed as herbicides, fungicides, and insecticides. researchgate.netresearchgate.net The biological activity of these compounds is attributed to the ability of the pyridazine ring to interact with specific biological targets in pests and weeds.
In the area of herbicide research, pyridazine derivatives have been designed to inhibit various enzymatic pathways in plants. For example, some pyridazine-based herbicides are known to target enzymes involved in amino acid synthesis or photosynthesis. researchgate.net The exploration of different substitution patterns on the pyridazine ring allows for the optimization of herbicidal activity and selectivity.
Similarly, in fungicide development, the pyridazine core has been incorporated into molecules that disrupt fungal growth and development. These compounds can interfere with essential biological processes in fungi, such as cell wall synthesis or respiration. nih.gov The versatility of the pyridazine structure allows for the creation of a diverse range of compounds for screening and development of new fungicidal agents. researchgate.net
It is important to note that while the pyridazine scaffold is prominent in agrochemicals, the specific application of this compound in this area is not as well-documented as its carboxamide and other derivatives. However, the foundational knowledge from existing pyridazine-based agrochemicals provides a strong basis for the future design and investigation of new compounds, including those derived from this compound.
Contribution to Understanding Protein-Ligand Recognition
The study of pyridazine derivatives has significantly contributed to our understanding of protein-ligand interactions. The pyridazine ring's ability to act as both a hydrogen bond donor and acceptor, coupled with its defined geometry, allows it to form specific and predictable interactions with amino acid residues in a protein's binding site. nih.gov
Structure-activity relationship (SAR) studies on various pyridazine-containing molecules have provided valuable insights into the molecular determinants of binding affinity and selectivity. For example, the systematic modification of substituents on the pyridazine ring has been used to probe the steric and electronic requirements for optimal binding to a target protein. nih.govnih.gov These studies are crucial for the rational design of more potent and selective inhibitors for various enzymes.
Molecular docking and X-ray crystallography studies of pyridazine derivatives in complex with their protein targets have revealed detailed information about their binding modes. These studies have shown that the nitrogen atoms of the pyridazine ring often form key hydrogen bonds with the protein backbone or side chains, anchoring the ligand in the binding pocket. nih.gov The planar nature of the pyridazine ring also allows for favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. researchgate.net
The insights gained from studying the protein-ligand interactions of pyridazine derivatives, such as pyridazine-3-carboxamides, are directly applicable to understanding the potential binding modes of this compound. The carboximidamide group can also participate in a variety of interactions, including hydrogen bonding and electrostatic interactions, which would complement the binding characteristics of the pyridazine core.
Data Tables
Table 1: Research Findings on Pyridazine Derivatives in Chemical Biology and Material Science
| Application Area | Key Findings |
| Chemical Probes | The pyridazine scaffold is suitable for designing probes for target identification and validation in chemical proteomics due to its interaction capabilities. nih.govmdpi.com |
| Advanced Materials | Pyridazine-containing monomers are used to create heat-resistant and flame-retardant polymers with high thermal stability. mdpi.com |
| Pyridazine derivatives serve as ligands for the construction of Metal-Organic Frameworks (MOFs) with potential applications in gas storage and catalysis. nih.gov | |
| Agrochemical Research | The pyridazine core is a key component in a variety of herbicides and fungicides, targeting essential biological pathways in weeds and fungi. researchgate.netresearchgate.net |
| Protein-Ligand Recognition | SAR studies of pyridazine derivatives provide insights into the structural requirements for potent and selective enzyme inhibition. nih.govnih.gov |
| X-ray crystallography reveals that the nitrogen atoms of the pyridazine ring are crucial for forming hydrogen bonds with protein targets. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pyridazine-3-carboximidamide, and what critical reaction conditions influence yield and purity?
- Methodological Answer : this compound synthesis typically involves condensation of hydrazine with 1,4-dicarbonyl precursors to form the pyridazine ring, followed by introduction of the carboximidamide group via reaction with nitriles or amidines under basic conditions. Key factors include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalyst selection (e.g., sodium methoxide). Impurity profiles often arise from incomplete cyclization or side reactions during functionalization, necessitating purification via column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm ring substitution patterns and carboximidamide proton environments (e.g., singlet for NH at δ 6.8–7.2 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 151.0743 for CHN).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Initial screening involves:
- Enzyme Inhibition Assays : Dose-dependent testing against kinases or proteases (IC determination).
- Antimicrobial Susceptibility : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Use hydrochloride or mesylate salts to enhance aqueous solubility.
- Prodrug Design : Esterification of the carboximidamide group improves membrane permeability.
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) sustains release kinetics .
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Structural Confirmation : Re-synthesize disputed compounds and validate via X-ray crystallography.
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outlier results .
Q. What computational approaches predict this compound’s binding affinity for novel targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR or PARP).
- QSAR Modeling : Train models on existing bioactivity data to correlate substituent effects with potency.
- MD Simulations : Analyze ligand-protein stability over 100-ns trajectories in GROMACS .
Q. How can researchers design experiments to probe the role of the carboximidamide group in enzymatic inhibition?
- Methodological Answer :
- Isosteric Replacement : Synthesize analogs with carboxamide or nitrile groups and compare IC values.
- Kinetic Studies : Measure and using Lineweaver-Burk plots to assess competitive/non-competitive inhibition.
- Crystallography : Co-crystallize derivatives with target enzymes (e.g., cytochrome P450) to map hydrogen-bonding interactions .
Data Presentation Guidelines
- Tables : Include yields, spectral data, and bioactivity metrics (e.g., Table 1: Synthetic yields under varying solvents).
- Figures : Depict dose-response curves, docking poses, and synthetic schematics.
- Statistical Reporting : Use ±SEM for triplicate experiments and report p-values with correction for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
